

Epitizide: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **Epitizide**

Cat. No.: **B15601238**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitizide is a thiazide diuretic utilized in the management of hypertension and edema.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Epitizide**. The document details its mechanism of action, including relevant signaling pathways, and outlines general experimental protocols for the characterization and pharmacokinetic analysis of thiazide diuretics. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and study of diuretic drug substances.

Chemical Structure and Identification

Epitizide, a benzothiadiazine derivative, is a diuretic agent.^[2] Its chemical structure is characterized by a sulfonamide group, which is a common feature of thiazide diuretics.^[3]

Chemical Structure:

Table 1: Chemical Identification of **Epitizide**

Identifier	Value	Reference
IUPAC Name	6-Chloro-1,1-dioxo-3-[(2,2,2-trifluoroethyl)sulfanyl]methyl]-1,2,3,4-tetrahydro-1λ6,2,4-benzothiadiazine-7-sulfonamide	[2]
CAS Number	1764-85-8	[2]
Molecular Formula	C10H11ClF3N3O4S3	[2]
Molecular Weight	425.86 g/mol	[4]
SMILES	C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F	[2]
InChI Key	RINBGYCKMGDWPY-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation development and biopharmaceutical performance. While experimental data for some of **Epitizide**'s properties are not readily available in the public domain, calculated values provide useful estimates.

Table 2: Physicochemical Properties of **Epitizide**

Property	Value	Type	Reference
Melting Point	Data not available	Experimental	
Boiling Point	Data not available	Experimental	
pKa1 (acidic)	8.52	Calculated	[5]
pKa2 (acidic)	10.46	Calculated	[5]
Water Solubility	Moderately soluble (qualitative)	Experimental	[3]
Calculated logP (cLogP)	1.26	Calculated	[5]
Topological Polar Surface Area (TPSA)	118.36 Å ²	Calculated	[5]

Pharmacology

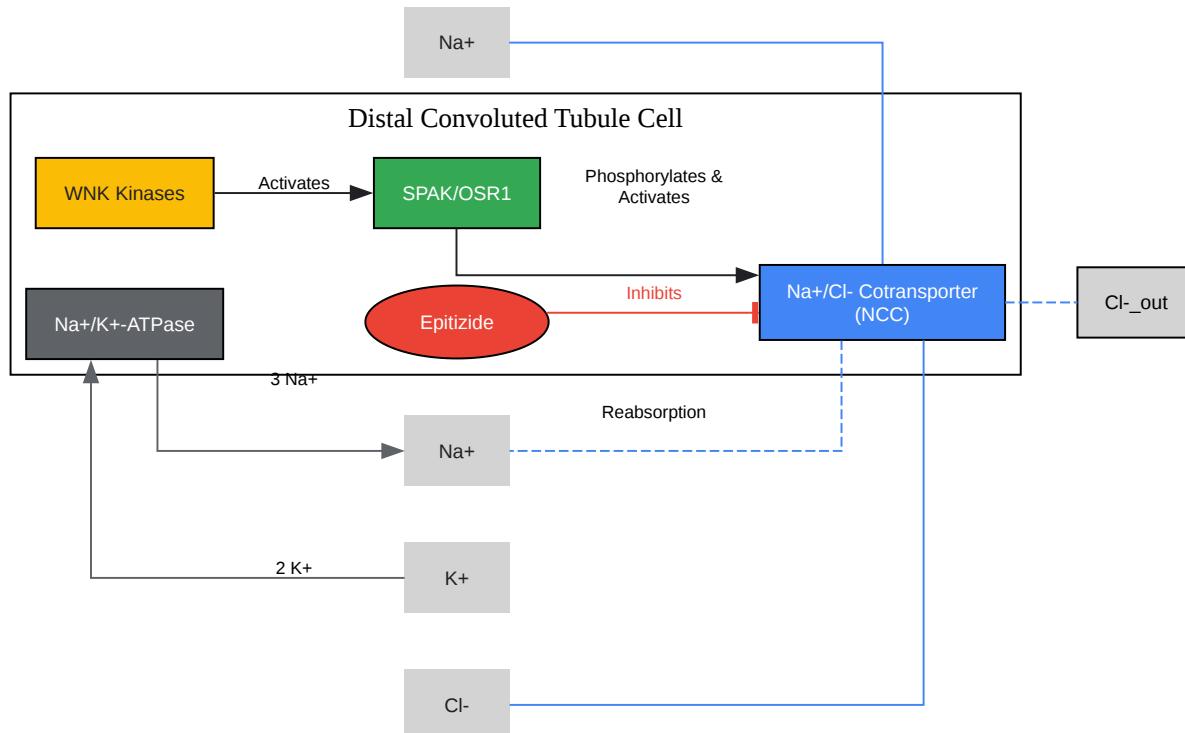
Mechanism of Action

Epitizide exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na⁺/Cl⁻) cotransporter (NCC), also known as the thiazide-sensitive Na⁺-Cl⁻ cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water. The increased excretion of sodium and water results in a reduction in extracellular fluid volume and plasma volume, which contributes to the lowering of blood pressure.

The regulation of the NCC is influenced by a complex signaling cascade involving with-no-lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).

Signaling Pathway

The following diagram illustrates the mechanism of action of **Epitizide** at the distal convoluted tubule.



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Caption: Mechanism of action of **Epitizide** in the distal convoluted tubule.

Experimental Protocols

While specific experimental protocols for **Epitizide** are not widely published, the following sections describe general methodologies for the characterization and analysis of thiazide diuretics.

Determination of Physicochemical Properties

Methodology: The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is

gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

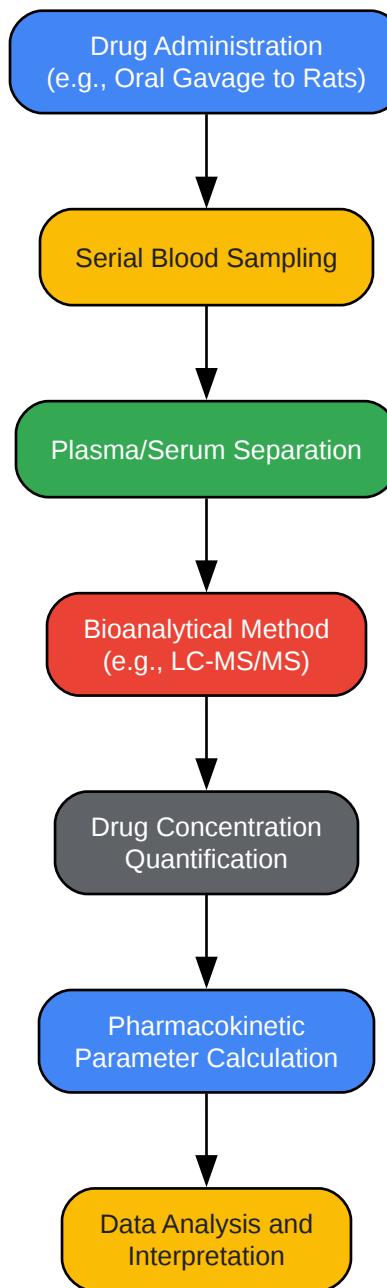
Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration.^{[6][7]} A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent for poorly soluble compounds) is titrated with a standardized solution of a strong acid or base.^[6] The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.^[7]

Methodology: The shake-flask method is a common technique for determining the equilibrium solubility of a compound. An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution in a sealed container. The container is then agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Pharmacokinetic Studies

Methodology: To assess the pharmacokinetic profile of a diuretic, an *in vivo* study in an appropriate animal model (e.g., rats) is conducted. A defined dose of the drug is administered (e.g., orally or intravenously). Blood samples are collected at predetermined time points after administration. The concentration of the drug in the plasma or serum is quantified using a validated bioanalytical method, such as LC-MS/MS. Pharmacokinetic parameters, including maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the concentration-time curve (AUC), and elimination half-life (t_{1/2}), are then calculated from the concentration-time data.

The following diagram outlines a general workflow for a pharmacokinetic study.



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